molecular formula C7H7BrINO B8416673 3-Bromomethyl-5-iodo-2-methoxypyridine

3-Bromomethyl-5-iodo-2-methoxypyridine

Cat. No. B8416673
M. Wt: 327.94 g/mol
InChI Key: HUCPLTHAOVOFFD-UHFFFAOYSA-N
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Patent
US07612075B2

Procedure details

A solution containing 5-iodo-3-methyl-2-methoxy-pyridine (1.00 g, 4.00 mmol) and NBS (0.78 g, 4.40 mmol) in CCl4 (20 mL) is warmed to reflux. AIBN is added in 5 mg portions (0.03 mmol) every hour. After 3 h, the reaction mixture is cooled and then concentrated in vacuo. The residue is dissolved in EtOAc (150 mL) and washed successively with aqueous Na2S2O3 (100 mL), water (100 mL), brine then dried over anhydrous Na2SO4, filtered and concentrated. The crude product ispurified by silica gel flash column chromatography (hexane/diethyl ether, 19:1) to provide 0.72 g (55%) of the title compound as a white solid. 1H NMR (300 MHz, CDCl3) δ3.97 (s, 3H), 4.38 (s, 2H), 7.83 (d, J=2.2 Hz, 1H), 8.27 (d, J=2.2 Hz, 1H) ppm; MS (EI): m/z 327 (M+).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.78 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
55%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH3:10])[C:5]([O:8][CH3:9])=[N:6][CH:7]=1.C1C(=O)N([Br:18])C(=O)C1.CC(N=NC(C#N)(C)C)(C#N)C>C(Cl)(Cl)(Cl)Cl>[Br:18][CH2:10][C:4]1[C:5]([O:8][CH3:9])=[N:6][CH:7]=[C:2]([I:1])[CH:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
IC=1C=C(C(=NC1)OC)C
Name
Quantity
0.78 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is warmed to reflux
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in EtOAc (150 mL)
WASH
Type
WASH
Details
washed successively with aqueous Na2S2O3 (100 mL), water (100 mL), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrCC=1C(=NC=C(C1)I)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.72 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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